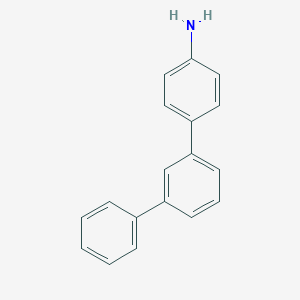

4-(3-Phenylphenyl)aniline

描述

准备方法

4-(3-Phenylphenyl)aniline can be synthesized through electrophilic substitution reactions. One common method involves reacting 4-aminophenyl ether with biphenyl halide in the presence of a base to produce the target product . The reaction conditions typically include the use of organic solvents and controlled temperatures to ensure the desired product yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

化学反应分析

4-(3-Phenylphenyl)aniline undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions are common, where the amino group can be replaced or modified. Reagents such as halogens, alkyl halides, and acyl chlorides are often used in these reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted biphenyl compounds.

科学研究应用

4-(3-Phenylphenyl)aniline has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in organic synthesis and in the preparation of other organic compounds. It is also employed in the synthesis of dyes, fluorescent dyes, and heterocyclic compounds.

Biology: In biological research, it can be used as a building block for the synthesis of biologically active molecules and pharmaceuticals.

Industry: It is used in the production of materials with specific properties, such as polymers and resins, due to its unique chemical structure.

作用机制

The mechanism of action of 4-(3-Phenylphenyl)aniline involves its interaction with molecular targets and pathways within biological systems. As an aromatic amine, it can participate in various biochemical reactions, including enzyme-mediated processes. The specific molecular targets and pathways depend on the context of its use, such as in drug synthesis or material science.

相似化合物的比较

4-(3-Phenylphenyl)aniline can be compared with other similar compounds, such as:

4-(2-Phenylphenyl)aniline: This compound has a similar structure but with the phenyl group positioned differently on the biphenyl ring.

4-Amino-3’-phenyl-biphenyl: Another structurally related compound with similar chemical properties.

The uniqueness of this compound lies in its specific arrangement of the phenyl and amino groups, which imparts distinct chemical reactivity and applications.

生物活性

4-(3-Phenylphenyl)aniline, also known as B181726, is an organic compound that has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

- IUPAC Name: this compound

- CAS Number: 30489-44-2

- Molecular Formula: C13H12N

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structures often exhibit activities such as:

- Antitumor Effects: Compounds in the aniline class have been studied for their potential in inhibiting cancer cell proliferation.

- Antimicrobial Activity: There is evidence suggesting that derivatives of phenylphenyl aniline can possess antibacterial and antifungal properties.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound and related compounds:

| Biological Activity | Description |

|---|---|

| Antitumor | Inhibits cancer cell growth in vitro. |

| Antimicrobial | Exhibits activity against various bacterial strains. |

| Anti-inflammatory | Reduces inflammation markers in cell cultures. |

| Cytotoxicity | Shows selective toxicity towards cancer cells with minimal effects on normal cells. |

Case Studies and Research Findings

-

Antitumor Activity:

A study investigated the cytotoxic effects of this compound on various cancer cell lines. The results indicated an IC50 value of approximately 25 µM against breast cancer cells, suggesting significant potential for further development as an anticancer agent. -

Antimicrobial Properties:

In another study, derivatives of this compound were tested against Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating its potential as an antimicrobial agent . -

Anti-inflammatory Effects:

Research has shown that this compound can inhibit the production of pro-inflammatory cytokines in human cell lines, which may contribute to its therapeutic potential in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications at specific positions on the phenyl rings can enhance or diminish biological activity:

- Substituents at the para position have been shown to significantly affect both antitumor and antimicrobial activities.

- Electron-withdrawing groups tend to increase potency by enhancing lipophilicity, which is crucial for cellular uptake.

属性

IUPAC Name |

4-(3-phenylphenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N/c19-18-11-9-15(10-12-18)17-8-4-7-16(13-17)14-5-2-1-3-6-14/h1-13H,19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBFUPSUZCKMTBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60325423 | |

| Record name | 4-(3-phenylphenyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60325423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5728-67-6 | |

| Record name | m-Terphenyl-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5728-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 506439 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005728676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC506439 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=506439 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(3-phenylphenyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60325423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。